7-Octynoic acid

Übersicht

Beschreibung

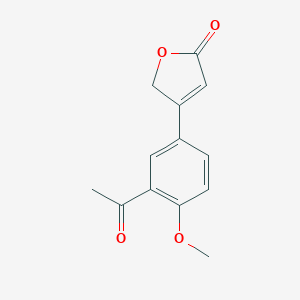

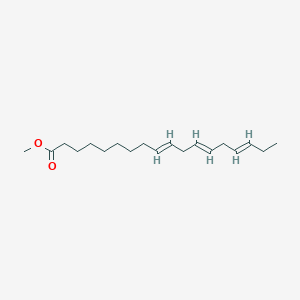

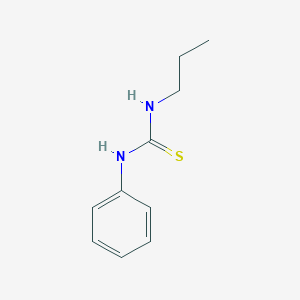

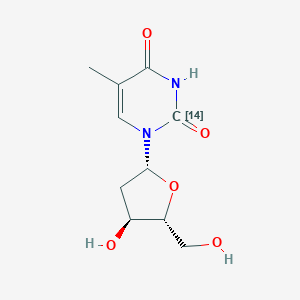

7-Octynoic acid is a medium-chain fatty acid with the molecular formula C8H12O2 It is characterized by the presence of a triple bond between the seventh and eighth carbon atoms in its carbon chain

Wissenschaftliche Forschungsanwendungen

7-Octynoic acid has a range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Wirkmechanismus

Target of Action

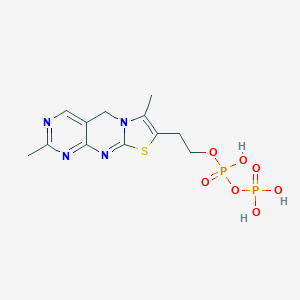

7-Octynoic acid, also known as oct-7-ynoic acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of these PROTAC molecules are the E3 ubiquitin ligases and the protein of interest .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTAC molecules . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The this compound linker enables the simultaneous binding of the PROTAC molecule to both the E3 ligase and the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . When a PROTAC molecule binds to a target protein and an E3 ligase, it triggers the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein .

Result of Action

The result of the action of this compound, when incorporated into a PROTAC molecule, is the selective degradation of the target protein . This can lead to a decrease in the activity of the target protein, which can have various effects at the molecular and cellular levels depending on the specific function of the protein .

Biochemische Analyse

Biochemical Properties

7-Octynoic acid has been identified as a PROTAC linker, which means it can be used in the synthesis of a series of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the selective degradation of target proteins through the intracellular ubiquitin-proteasome system .

Cellular Effects

Given its role as a PROTAC linker, it can be inferred that it may influence cell function by modulating the levels of certain proteins within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a PROTAC linker . It can form PROTAC molecules that selectively degrade target proteins through the ubiquitin-proteasome system . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its role in the formation of PROTAC molecules, it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Given its role as a PROTAC linker, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Octynoic acid can be synthesized through various methods, including:

Alkyne Addition: One common method involves the addition of acetylene to a suitable aldehyde or ketone, followed by oxidation to form the carboxylic acid.

Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Hydrolysis of Esters: The hydrolysis of esters derived from this compound can also yield the free acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, including aldehydes, ketones, and carboxylic acids.

Reduction: The triple bond in this compound can be reduced to form 7-octenoic acid or fully saturated octanoic acid.

Substitution: The hydrogen atoms on the carbon adjacent to the triple bond can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Products include 7-octenoic acid, 7-oxooctanoic acid, and other oxidized derivatives.

Reduction: Products include 7-octenoic acid and octanoic acid.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted derivatives of this compound.

Vergleich Mit ähnlichen Verbindungen

Octanoic Acid: A saturated fatty acid with similar chain length but lacking the triple bond.

7-Octenoic Acid: An unsaturated fatty acid with a double bond instead of a triple bond.

Hexynoic Acid: A shorter-chain fatty acid with a triple bond.

Uniqueness: 7-Octynoic acid is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and unsaturated counterparts.

Eigenschaften

IUPAC Name |

oct-7-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBHDZBQZOMDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415584 | |

| Record name | 7-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10297-09-3 | |

| Record name | 7-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oct-7-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-octynoic acid in the context of marine natural products?

A: While this compound itself may not exhibit potent biological activity, it serves as a crucial building block for a variety of cyclic depsipeptides produced by marine cyanobacteria. These depsipeptides, incorporating this compound or its hydroxylated derivative (2,2-dimethyl-3-hydroxy-7-octynoic acid, often abbreviated as Dhoya), display a range of biological activities, including cytotoxicity, anti-inflammatory effects, and antiparasitic properties [, , , , , , , ].

Q2: What are some examples of cyclic depsipeptides containing this compound derivatives and what are their potential applications?

A2: Numerous examples exist, including:

- Kulolide-1 & Kulokainalide-1: Isolated from the marine mollusk Philinopsis speciosa, these were the first discovered compounds in this class and their structures hinted at a cyanobacterial origin [].

- Yanucamides A & B: Isolated from a cyanobacterial assemblage, these further strengthened the link between these depsipeptides and cyanobacteria [].

- Dudawalamides A-D: Isolated from the cyanobacterium Moorea producens, these compounds exhibit a broad spectrum of antiparasitic activity with low mammalian cell toxicity [].

- Wewakpeptins A-D: Found in the cyanobacterium Lyngbya semiplena, these depsipeptides, particularly wewakpeptins A and B, show significant cytotoxicity against cancer cell lines [].

- Pitipeptolides A & B: Isolated from Lyngbya majuscula, these compounds, while weakly cytotoxic, display antimycobacterial activity and stimulate elastase activity [].

Q3: How does the structure of this compound contribute to the activity of these depsipeptides?

A: While specific structure-activity relationships are still under investigation, the presence of the alkyne group in this compound and its derivatives likely contributes to the overall conformation and binding affinity of these depsipeptides to their biological targets [, ]. The presence of the methyl groups at the 2-position also appears to be important for biological activity [, ].

Q4: What analytical techniques are used to characterize these this compound-containing depsipeptides?

A4: Researchers rely heavily on a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for determining the structure and stereochemistry of these complex molecules [, , , , ].

- Mass Spectrometry (MS): Used for molecular weight determination and, importantly, tandem MS (MS/MS) for sequencing amino acid residues and identifying structural modifications [, , ].

- High-Performance Liquid Chromatography (HPLC): Crucial for separating and purifying these compounds from complex mixtures [, , ]. Chiral HPLC is particularly important for determining the absolute configuration of amino acids within the depsipeptides.

- Marfey's Analysis: A chemical derivatization method coupled with chromatographic analysis used to determine the absolute configuration of amino acids after hydrolysis of the depsipeptide [, ].

Q5: What are the challenges associated with studying these this compound-containing depsipeptides?

A5: Several challenges exist:

- Isolation and Purification: These compounds are often produced in low quantities, necessitating large-scale cultivation or collection of the producing organisms [].

- Structural Complexity: The presence of multiple chiral centers and non-standard amino acids make structural elucidation challenging [].

- Limited Availability: Access to the source organisms, which are often found in specific marine environments, can be limited [].

Q6: What are the future directions for research in this area?

A6: Key areas of focus include:

- Biosynthetic Studies: Elucidating the biosynthetic pathways of these depsipeptides, including the enzymes involved in this compound formation, could provide insights for bioengineering efforts [].

- Mechanism of Action: Understanding how these depsipeptides interact with their biological targets is crucial for developing them as potential therapeutics [].

- Structure-Activity Relationships: Systematic modifications of the depsipeptide structures, including the this compound moiety, could help optimize their activity and pharmacological properties [].

- Drug Development: Exploring the therapeutic potential of these depsipeptides, addressing challenges like stability, solubility, and delivery, is an active area of research [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.